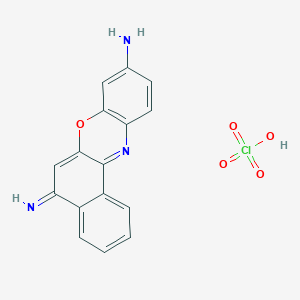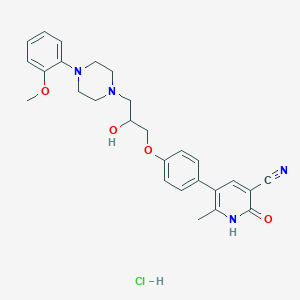
Oxazine 9 perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Oxazine 9 perchlorate involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of diaminobenzooxazine with perchloric acid . The reaction typically occurs in a solvent such as ethanol or methanol, and the product is isolated as a powder . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Oxazine 9 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxazine 9 perchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxazine 9 perchlorate involves its ability to bind to specific molecular targets, such as nucleic acids and proteins. The compound’s planar conjugated system allows it to intercalate between DNA bases, making it useful in staining and fluorescence applications . The pathways involved include fluorescence emission upon excitation, which is utilized in various diagnostic and research applications .
Comparison with Similar Compounds
Oxazine 9 perchlorate can be compared with other similar compounds, such as:
Oxazine 725 perchlorate: Similar in structure but with different lasing properties and applications.
Oxazine 750 perchlorate: Another related compound with distinct chemical and physical properties.
These compounds share similar core structures but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses.
Properties
Molecular Formula |
C16H12ClN3O5 |
|---|---|
Molecular Weight |
361.73 g/mol |
IUPAC Name |
5-iminobenzo[a]phenoxazin-9-amine;perchloric acid |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5) |
InChI Key |
HLHUTAPXZITNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine](/img/structure/B10801007.png)
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B10801010.png)
![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B10801012.png)

![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B10801024.png)
